molecular formula C14H13Cl2NO4 B044860 3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid CAS No. 144989-41-3

3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid

Cat. No.: B044860
CAS No.: 144989-41-3
M. Wt: 330.2 g/mol
InChI Key: UUBZROKNETVXIK-UHFFFAOYSA-N
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Description

3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid is a synthetic organic compound with the molecular formula C14H13Cl2NO4 and a molecular weight of 330.16 g/mol . This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated at the 4 and 6 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Esterification: The ethoxycarbonyl group is introduced through an esterification reaction, typically using ethyl chloroformate and a base such as triethylamine.

    Propanoic Acid Introduction: Finally, the propanoic acid moiety is introduced through a reaction with a suitable propanoic acid derivative, such as a propanoic acid chloride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorinated positions on the indole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid depends on its specific application and target. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways. The exact mechanism can vary based on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dichloro-2-(ethoxycarbonyl)-1H-indole-3-acetic acid
  • 4,6-dichloro-2-(methoxycarbonyl)-1H-indole-3-propanoic acid
  • 4,6-dichloro-2-(ethoxycarbonyl)-1H-indole-3-butyric acid

Uniqueness

3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxycarbonyl group and the propanoic acid moiety, along with the chlorinated indole core, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(4,6-dichloro-2-ethoxycarbonyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO4/c1-2-21-14(20)13-8(3-4-11(18)19)12-9(16)5-7(15)6-10(12)17-13/h5-6,17H,2-4H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBZROKNETVXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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